2-(chloromethyl)benzofuran
Overview
Description
2-(Chloromethyl)benzofuran is an organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)benzofuran typically involves the chloromethylation of benzofuran. One common method is the reaction of benzofuran with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst, such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the benzofuran ring to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)benzofuran can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines, thiols, and alcohols, to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form benzofuran-2-carboxaldehyde or benzofuran-2-carboxylic acid.
Reduction Reactions: Reduction of the chloromethyl group can yield benzofuran-2-methanol.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of 2-(azidomethyl)benzofuran, 2-(thiocyanatomethyl)benzofuran, or 2-(methoxymethyl)benzofuran.
Oxidation Reactions: Formation of benzofuran-2-carboxaldehyde or benzofuran-2-carboxylic acid.
Reduction Reactions: Formation of benzofuran-2-methanol.
Scientific Research Applications
2-(Chloromethyl)benzofuran has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer, antiviral, and antimicrobial agents.
Materials Science: The compound is used in the synthesis of organic semiconductors and light-emitting materials for electronic devices.
Organic Synthesis: It is a versatile intermediate in the synthesis of complex organic molecules and natural products.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)benzofuran depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. For example, it can inhibit enzymes involved in cancer cell proliferation or bind to viral proteins, preventing viral replication. The presence of the chloromethyl group allows for covalent modification of target proteins, enhancing the compound’s potency and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)benzofuran: Similar in structure but with a bromomethyl group instead of a chloromethyl group. It may exhibit different reactivity and biological activity.
2-(Hydroxymethyl)benzofuran: Contains a hydroxymethyl group, making it more hydrophilic and potentially altering its biological properties.
2-(Methoxymethyl)benzofuran: Contains a methoxymethyl group, which can influence its solubility and reactivity.
Uniqueness
2-(Chloromethyl)benzofuran is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for covalent modification of biological targets. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug development and materials science applications.
Properties
IUPAC Name |
2-(chloromethyl)-1-benzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGCBNJHZGJEEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30146602 | |
Record name | 2-(Chloromethyl)-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30146602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104593-59-1 | |
Record name | 2-(Chloromethyl)-1-benzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104593591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Chloromethyl)-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30146602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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